N-Boc-desmethoxy Gatifloxacin

説明

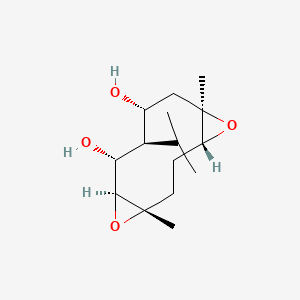

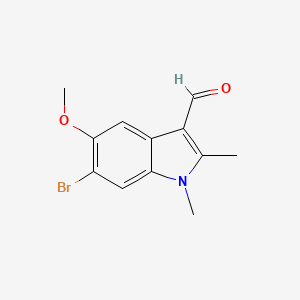

N-Boc-desmethoxy Gatifloxacin is a product used for proteomics research . It has a molecular formula of C23H28FN3O5 and a molecular weight of 445.48 .

Synthesis Analysis

The synthesis of this compound involves the design and synthesis of new mutual prodrugs to obtain synergistic antibacterial activity . The hydroxyl group of three antioxidants (menthol, thymol, and vanillin) was linked to chloroacetyl chloride through a nucleophilic substitution reaction, to give intermediates, which were reacted with a carboxyl group of Gatifloxacin to form three final compounds having ester linkage .Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C23H28FN3O5 .Chemical Reactions Analysis

The N-Boc group in this compound is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Physical and Chemical Properties Analysis

This compound has a molecular weight of 445.48 . It is primarily used in proteomics research .科学的研究の応用

Enhanced Activity Against Bacteria

Gatifloxacin, an 8-methoxyfluoroquinolone, displays potent activity against various bacteria, including Staphylococcus aureus. It is significantly more active than its desmethoxy derivative, AM-1121, and ciprofloxacin, another desmethoxy fluoroquinolone. This enhanced activity is attributed to the necessity for mutations in both topoisomerase IV and gyrase for resistance to gatifloxacin, in contrast to other quinolones where mutations in either enzyme can confer resistance. This property indicates the significant benefit of the 8-methoxy substituent in gatifloxacin (Ince & Hooper, 2001).

Broad Spectrum of Pathogens

Gatifloxacin exhibits a broad spectrum of activity against a wide range of pathogens, including antibiotic-resistant Streptococcus pneumoniae. Its high oral bioavailability and equivalent oral and intravenous formulations make it a versatile choice in different clinical settings. The drug's large volume of distribution, low protein binding, and primary renal excretion unchanged further contribute to its effectiveness against a broad spectrum of pathogens (Grasela, 2000).

Degradation and Environmental Impact

The degradation of gatifloxacin and its impact on the environment have been studied, specifically its antimicrobial activity against Gram-positive and Gram-negative bacteria during degradation by hydroxyl radicals. This research is crucial in understanding the environmental footprint of gatifloxacin and its derivatives, highlighting the importance of proper disposal and treatment of pharmaceuticals (Caianelo et al., 2017).

Clinical Applications

Gatifloxacin has been widely studied for various clinical applications, including the treatment of bacterial infections, with an emphasis on community-acquired pneumonia, urinary tract infections, and skin structure infections. Its efficacy against multi-drug resistant pathogens extends its utility in clinical practice (Keam et al., 2005).

Interaction with DNA

Studies have been conducted to understand the interaction between gatifloxacin and DNA, which has implications for anticancer drug design. This research provides insights into the potential of gatifloxacin and its derivatives in the development of novel anticancer or antiviral drugs (Riahi et al., 2009).

作用機序

- Role : These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

- Resulting Changes : By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death .

- Downstream Effects : Bacterial cells cannot replicate or repair their DNA, ultimately leading to their demise .

- ADME Properties :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

特性

IUPAC Name |

1-cyclopropyl-6-fluoro-7-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O5/c1-13-11-25(7-8-26(13)22(31)32-23(2,3)4)19-10-18-15(9-17(19)24)20(28)16(21(29)30)12-27(18)14-5-6-14/h9-10,12-14H,5-8,11H2,1-4H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHJOJIPEYCXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675711 | |

| Record name | 7-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089339-61-6 | |

| Record name | 7-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B564839.png)

![6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B564843.png)

![1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone](/img/structure/B564845.png)

![2-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B564846.png)